molecular formula C11H14N2O4 B1437348 2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 1038255-06-9

2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid

Cat. No. B1437348
CAS RN: 1038255-06-9
M. Wt: 238.24 g/mol
InChI Key: BPBFQUIEYLITPP-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid” is a chemical compound with the CAS number 1038255-06-9 . It has a molecular weight of 238.24 and a molecular formula of C11H14N2O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid” include a molecular weight of 238.24 and a molecular formula of C11H14N2O4 . The compound’s boiling point, storage conditions, and other specific physical and chemical properties were not specified in the search results.

Scientific Research Applications

Biosynthesis of Natural Products

2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid is involved in the biosynthesis of a variety of natural products. A significant application is its role as a precursor in the synthesis of naphthalenic and benzenic ansamycins, saliniketals, and the mitomycin family. These compounds are important due to their diverse biochemical and medicinal properties (Kang, Shen, & Bai, 2012).

Synthesis of Novel Compounds

The compound plays a crucial role in the synthesis of novel organic compounds. For example, it has been used in the formation of a new series of compounds containing the 1,3,4-Thiadiazole unit, showcasing its versatility in organic synthesis (Azeez & Hamad, 2017).

Molecular Structure Studies

Research has focused on the molecular structure of monohydroxy modified polymers and their AB monomers. The compound has been synthesized and analyzed through various techniques such as FT-IR, MS, and NMR, providing insights into its molecular structure and potential applications in material science (Ningre, 2015).

Electrochemical Studies

The electrochemical behavior of derivatives of this compound has been studied, especially in relation to azo bond cleavage. Understanding its electrochemical reduction can inform applications in environmental sciences and analytical chemistry (Mandić, Nigović, & Šimunić, 2004).

Chelating Resin Synthesis

It has been used in the synthesis of chelating resins, specifically for pretreatment in the detection of trace elements in environmental water samples. This highlights its potential in environmental monitoring and pollution control (Sabarudin et al., 2007).

Spectroscopic Characterization

The compound and its derivatives have been subjects of detailed spectroscopic characterization. This includes studies on molecular geometry, vibrational frequencies, NMR chemical shifts, and UV–Vis spectroscopic parameters, contributing to a deeper understanding of its chemical properties (Baul et al., 2009).

properties

IUPAC Name

2-hydroxy-5-(propan-2-ylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-6(2)12-11(17)13-7-3-4-9(14)8(5-7)10(15)16/h3-6,14H,1-2H3,(H,15,16)(H2,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBFQUIEYLITPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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